molecular formula C17H14Cl2F2N4O2S B4554752 N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Cat. No.: B4554752
M. Wt: 447.3 g/mol
InChI Key: ZSOXWGWUIHTWGR-GZIVZEMBSA-N
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Description

N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a useful research compound. Its molecular formula is C17H14Cl2F2N4O2S and its molecular weight is 447.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine is 446.0182586 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanistic Studies and Photophysics

Compounds related to the chemical structure of interest have been explored for their photochemical properties, which are crucial for applications in photoresist formulations and photophysics. For instance, substituted 1,3,5-triazines, which share a similarity in their heterocyclic nature, have been studied for their role as photoacid generators in photoresist formulations, revealing detailed photophysical behaviors and mechanisms of action through direct excitation and photosensitization processes (Pohlers et al., 1997).

Crystal Structure Analysis

The structural elucidation of compounds containing similar moieties, such as 3-methylthio-5-amino-1,2,4-triazoles, has been performed using X-ray crystallography. These studies provide critical insights into the molecular geometry and intermolecular interactions that can inform the synthesis and optimization of related compounds for various applications (Kălmăn, Párkányi, & Reiter, 1984).

Synthetic Methodologies

In the realm of synthetic chemistry, research has been conducted on the asymmetric synthesis of compounds with structural similarities, offering methodologies for creating enantioselective products that could be useful in developing pharmaceuticals or agrochemicals with specific chiral centers (Wu, Lee, & Beak, 1996).

Antimicrobial Activities

The synthesis and evaluation of 1,2,4-triazole derivatives have demonstrated significant antimicrobial activities. These studies suggest potential applications in developing new antimicrobial agents, highlighting the importance of structural variations in modulating biological activities (Bektaş et al., 2010).

Applications in Materials Science

Research into the synthesis and characterization of novel compounds with triazole derivatives indicates their potential in materials science, particularly in the development of novel polymers and materials with specific functional properties. These applications are based on the versatility of the chemical frameworks and their ability to undergo postpolymerization modifications (Mees & Hoogenboom, 2015).

Properties

IUPAC Name

(E)-1-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N4O2S/c1-2-28-17-24-23-16(15(20)21)25(17)22-8-11-4-5-12(27-11)9-26-14-6-3-10(18)7-13(14)19/h3-8,15H,2,9H2,1H3/b22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOXWGWUIHTWGR-GZIVZEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Reactant of Route 2
Reactant of Route 2
N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Reactant of Route 3
Reactant of Route 3
N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Reactant of Route 4
Reactant of Route 4
N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Reactant of Route 5
Reactant of Route 5
N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

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